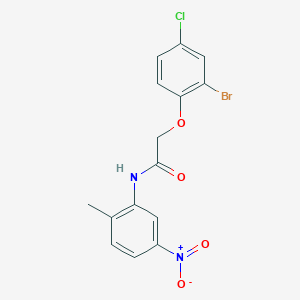
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Bromo-ACPA" and is known for its ability to selectively activate metabotropic glutamate receptor 5 (mGluR5).
Mécanisme D'action
Bromo-ACPA selectively activates 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide by binding to the allosteric modulatory site of the receptor. This binding results in the activation of intracellular signaling pathways, leading to the physiological effects of the compound.
Biochemical and Physiological Effects:
Bromo-ACPA has been shown to have several biochemical and physiological effects. The compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process involved in learning and memory. Additionally, Bromo-ACPA has been shown to reduce anxiety-like behavior in animal models, suggesting a potential therapeutic application for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Bromo-ACPA in lab experiments is its selectivity for 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. This selectivity allows researchers to study the specific effects of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide activation without the confounding effects of activating other receptors. However, one limitation of using Bromo-ACPA is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For the study of Bromo-ACPA include the development of more selective compounds and the investigation of its potential therapeutic applications.
Applications De Recherche Scientifique
Bromo-ACPA has been extensively studied for its potential applications in research. One of the most significant applications of this compound is in the study of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a G protein-coupled receptor that is involved in several physiological processes, including learning and memory, anxiety, and addiction. Bromo-ACPA has been shown to selectively activate 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, making it a valuable tool for studying the role of this receptor in various processes.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-9-2-4-11(19(21)22)7-13(9)18-15(20)8-23-14-5-3-10(17)6-12(14)16/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCWGEOSPJHBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2-bromo-6-chloro-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3538026.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3538042.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3538050.png)
![7-benzyl-2-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538051.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]alanine](/img/structure/B3538065.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3538069.png)
![5-bromo-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3538086.png)
![1-(3-bromophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3538091.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3538092.png)
![N-cyclohexyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B3538096.png)
![N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B3538103.png)
![4-chloro-N-{[5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3538104.png)
![methyl (7-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538111.png)